

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 spectral properties

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Compound of Interest

Compound Name: Sulfo-Bis-(N,N'-carboxylic acid)-
Cy5

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An In-depth Technical Guide to the Spectral Properties of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**, a water-soluble, far-red fluorescent dye. Due to its enhanced water solubility and bright fluorescence, this dye is a valuable tool for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.^[1] Its absorbance and emission spectra are identical to the Cy5 fluorophore.^{[2][3]}

Core Spectral Properties

The sulfonate groups on the Sulfo-Cy5 molecule enhance its water solubility, making it ideal for bioconjugation in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure.^{[4][5]} This dye is known for its high photostability, and its fluorescence is not sensitive to pH in the range of 4 to 10.^[6] A key advantage of using far-red dyes like Sulfo-Cy5 is the low autofluorescence of biological samples in this spectral region, leading to a better signal-to-noise ratio.^{[6][7]}

Quantitative Spectral Data Summary

The following table summarizes the key spectral properties of Sulfo-Cy5 derivatives, which are spectrally similar to **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**.

Property	Value	Source
Absorption Maximum (λ_{abs})	~646 nm	[1] [5] [8] [9] [10]
648 nm	[6] [7] [11]	
649 nm	[4]	
651 nm	[12]	
Emission Maximum (λ_{em})	~662 nm	[1] [5] [8] [9] [10]
671 nm	[6] [7] [11]	
672 nm	[4]	
Extinction Coefficient (ϵ)	250,000 cm ⁻¹ M ⁻¹	[6] [7] [11]
271,000 cm ⁻¹ M ⁻¹	[4] [5] [8] [9] [10] [13]	
Quantum Yield (Φ)	0.2	[9] [14]
0.28	[4] [5] [8] [10] [13]	
Stokes Shift	~16 nm	[1]

Experimental Protocols

Protocol for Determining Absorption and Emission Spectra

This protocol outlines the general procedure for measuring the absorbance and fluorescence emission spectra of a fluorescent dye like **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**.

1. Preparation of Stock Solution:

- Dissolve the **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** in an appropriate solvent, such as water, DMSO, or DMF, to create a concentrated stock solution (e.g., 1-10 mM).[\[6\]](#)[\[12\]](#)

2. Preparation of Working Solution:

- Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a concentration suitable for spectroscopic measurements. For absorbance, the peak absorbance should ideally be between 0.1 and 0.9 to ensure linearity.[\[12\]](#)[\[15\]](#) For fluorescence, a more dilute solution (in the micromolar to nanomolar range) is typically used to avoid inner filter effects.[\[15\]](#)[\[16\]](#)

3. Absorbance Measurement:

- Use a spectrophotometer to measure the absorbance spectrum of the working solution.
- Use a quartz cuvette with a 1 cm path length.[\[17\]](#)
- Scan a wavelength range that brackets the expected absorption maximum (e.g., 550 nm to 750 nm).[\[17\]](#)
- Use the buffer as a blank to zero the instrument before measuring the sample.

4. Fluorescence Emission Measurement:

- Use a spectrofluorometer to measure the emission spectrum.
- The excitation wavelength should be set at or near the absorption maximum determined in the previous step (e.g., 646 nm).
- Scan the emission wavelengths over a range that captures the entire emission profile (e.g., 650 nm to 800 nm). The emission start wavelength should be set slightly higher than the excitation wavelength.[\[17\]](#)
- The excitation and emission slit widths can be adjusted to optimize the signal-to-noise ratio, but be aware that wider slits will decrease spectral resolution.[\[15\]](#)

Visualization of Key Processes

Principle of Fluorescence

The following diagram illustrates the fundamental process of fluorescence, including the absorption of a photon, the transition to an excited state, and the subsequent emission of a

photon at a longer wavelength.

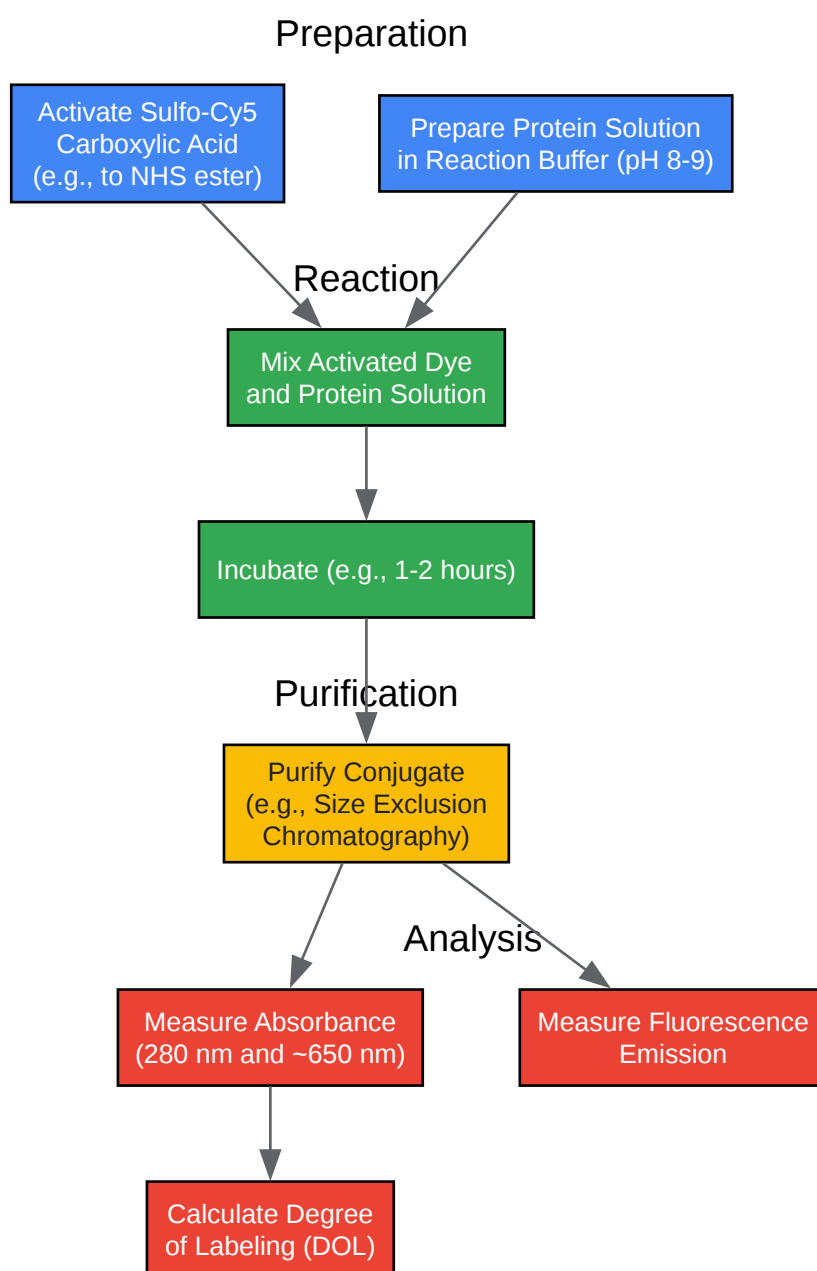


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Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Bioconjugation and Analysis

This diagram outlines a typical workflow for labeling a protein with **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**, followed by purification and spectral characterization of the conjugate. While the carboxylic acid form requires activation (e.g., to an NHS ester) prior to conjugation with primary amines, this workflow illustrates the general steps.



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Caption: Workflow for protein bioconjugation and subsequent analysis.

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